molecular formula C13H12N2O2S B4362487 1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

Cat. No.: B4362487
M. Wt: 260.31 g/mol
InChI Key: KFQYEVDICSUQBQ-YFHOEESVSA-N
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Description

1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is a chemical compound with the molecular formula C13H11NO2S2. This compound is known for its unique structure, which includes a cyclopropyl group, a hydroxybenzylidene moiety, and a mercapto-imidazol-4-one core. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves the condensation of cyclopropylamine with 2-hydroxybenzaldehyde, followed by cyclization with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

The process involves standard organic synthesis techniques, including purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxybenzylidene moiety is believed to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is unique due to its cyclopropyl group, which imparts rigidity and distinct steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

(5Z)-3-cyclopropyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-11-4-2-1-3-8(11)7-10-12(17)15(9-5-6-9)13(18)14-10/h1-4,7,9,16H,5-6H2,(H,14,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYEVDICSUQBQ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=CC=C3O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC=CC=C3O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 2
1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 3
1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 4
1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 5
1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 6
1-CYCLOPROPYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

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